1,5-Dibromo-2,4-dinitrobenzene

Catalog No.
S1898436
CAS No.
24239-82-5
M.F
C6H2Br2N2O4
M. Wt
325.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromo-2,4-dinitrobenzene

Sourcing dihalonitrobenzenes with correct substitution pattern for advanced materials remains a challenge. 1,5-Dibromo-2,4-dinitrobenzene (CAS 24239-82-5) uniquely positions bromines ortho/para to nitro groups, enabling mild, catalyst-free SNAr at room temperature and high-efficiency Suzuki couplings. This 1,5-geometry directs a ~120° kink essential for amorphous, high-triplet-energy films in phosphorescent OLEDs (>13% EQE). Rigorously purified and in stock at SMolecule, it enables reproducible synthesis of OLED hosts and topoisomerase inhibitors.

CAS Number

24239-82-5

Product Name

1,5-Dibromo-2,4-dinitrobenzene

IUPAC Name

1,5-dibromo-2,4-dinitrobenzene

Molecular Formula

C6H2Br2N2O4

Molecular Weight

325.9 g/mol

InChI

InChI=1S/C6H2Br2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H

InChI Key

HYQUWYMJSAPGDY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]

Synonyms

1,5-Dibromo-2,4-dinitrobenzene, 2,4-Dinitro-1,5-dibromobenzene, Benzene, 1,5-dibromo-2,4-dinitro-, 1,5-Dibromo-2,4-dinitrobenzol

Purity

≥98%

Package Size

1 g

1,5-Dibromo-2,4-dinitrobenzene (CAS: 24239-82-5) is a highly functionalized, tetra-substituted aromatic building block characterized by two strongly electron-withdrawing nitro groups and two reactive bromine atoms. Its specific substitution pattern places each halogen ortho and para to the nitro moieties, rendering them exceptionally susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid-geometry precursor for synthesizing complex polycyclic heteroaromatics, including indolocarbazole-based OLED host materials, benzodiimidazole topoisomerase inhibitors, and specialized rigid-rod polymers [2]. Its dual reactivity allows for sequential, high-yield functionalization that is difficult to achieve with less activated or differently substituted benzene derivatives.

Research Fit

Symmetrical bifunctional aromatic building block for stepwise synthesis
Dual bromine handles for cross-coupling, nitro groups for subsequent reduction
AA-type monomer for high-performance polymers (polyimides, chiral PPPs)

Substituting 1,5-dibromo-2,4-dinitrobenzene with closely related analogs fundamentally alters downstream synthetic viability and material performance. Using mononitrated analogs like 1,3-dibromo-5-nitrobenzene eliminates the ortho/para activation required for mild SNAr, forcing harsh conditions that degrade yields [1]. Substituting with the chloro-analog (1,5-dichloro-2,4-dinitrobenzene) significantly reduces reactivity in Suzuki-Miyaura cross-couplings, often requiring specialized, expensive phosphine ligands to overcome the higher carbon-chlorine bond dissociation energy. Furthermore, utilizing structural isomers such as 1,4-dibromo-2,5-dinitrobenzene shifts the geometric backbone from an angled to a strictly linear para-conformation, which critically disrupts the amorphous film-forming properties and triplet energy levels required for high-efficiency phosphorescent OLED hosts [2].

Substitution Risk

Regioisomers 1,2-dibromo-4,5-dinitrobenzene alters molecular geometry and polymer chain vector
Mono-bromo analogs Single bromine limits synthesis to linear structures; cannot achieve bis-functionalization
Generic dinitrobenzenes Lack dual bromine sites, preventing polymerization or sequential coupling steps

Dual-Site SNAr Activation for Mild, Catalyst-Free Amination

The presence of two nitro groups ortho and para to the bromines in 1,5-dibromo-2,4-dinitrobenzene enables rapid, high-yield nucleophilic aromatic substitution (SNAr) with amines at mild temperatures. For instance, reaction with methylamine at room temperature achieves a 95% yield in just 15 minutes without transition-metal catalysis [1]. In contrast, 1,3-dibromo-5-nitrobenzene, where the bromines are meta to the single nitro group, lacks this resonance activation and fails to undergo SNAr under identical mild conditions, requiring extreme heat or expensive palladium/copper catalysis that compromises functional group tolerance.

Evidence DimensionSNAr Reactivity and Catalyst Requirement
Target Compound Data95% yield at room temperature (15 min) without catalyst
Comparator Or Baseline1,3-Dibromo-5-nitrobenzene (Requires >100 °C and transition-metal catalysis for amination)
Quantified DifferenceElimination of transition-metal catalyst and >80 °C reduction in reaction temperature.
ConditionsReaction with 17% methylamine in DMF at room temperature.

Procurement of the dinitro-isomer is mandatory for catalyst-free, low-temperature amination workflows, drastically reducing process costs and purification complexity.

Synthetic yield & selectivity
Head-to-head
Target isomer 27% vs. trinitro byproduct 53%
Supports procurement of a defined symmetrical monomer; avoids isomeric mixtures
Reported nitration of 1,3-dibromobenzene at 60°C

Suzuki-Miyaura Cross-Coupling Efficiency vs. Chloro Analogs

For the synthesis of bulky polycyclic intermediates like indolocarbazoles, 1,5-dibromo-2,4-dinitrobenzene provides superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to 1,5-dichloro-2,4-dinitrobenzene. The lower bond dissociation energy of the C-Br bond allows for the use of standard, low-cost Pd(PPh3)4 catalysts to achieve yields of 87-88%[1]. The chloro-analog typically requires highly specialized, sterically demanding Buchwald-type ligands to achieve comparable turnover numbers, significantly increasing catalyst procurement costs at scale.

Evidence DimensionCatalyst requirement and cross-coupling yield
Target Compound Data87-88% yield using standard commodity Pd(PPh3)4 catalyst
Comparator Or Baseline1,5-Dichloro-2,4-dinitrobenzene (Requires premium dialkylbiaryl phosphine ligands for equivalent yield)
Quantified DifferenceEnables use of commodity Pd(PPh3)4 instead of premium proprietary ligands, lowering cost of goods.
ConditionsSuzuki-Miyaura coupling with arylboronic acids, mild base, standard Pd(0) catalysis.

Using the dibromo precursor significantly lowers the cost of goods for large-scale cross-coupling by avoiding the need for expensive, specialized palladium ligands.

Transparent polyimide films
Cross-study comparable
Enables high-strength, flexible, transparent PI; simpler dibromides give insoluble PPP
Critical monomer for solution-processable OLED and display substrates
Polymerization via Pd coupling and nitro reduction

Geometric Control for Amorphous OLED Host Films

The 1,5-dibromo-2,4-dinitro substitution pattern is uniquely suited for synthesizing indolo[2,3-b]carbazole derivatives via Cadogan cyclization that possess an angled, meta-like extended backbone. This specific geometry disrupts intermolecular π-π stacking, ensuring the formation of amorphous films with high triplet energy, enabling red phosphorescent OLED external quantum efficiencies (EQE) of 13.7% [1]. Substituting with the symmetric 1,4-dibromo-2,5-dinitrobenzene isomer forces a highly linear, rigid-rod para-geometry that aggressively crystallizes, quenching triplet excitons and ruining the film-forming properties essential for vacuum-deposited OLED layers.

Evidence DimensionPolymer/Molecular Geometry and Film Morphology
Target Compound DataAngled backbone, amorphous film state, 13.7% EQE in OLEDs
Comparator Or Baseline1,4-Dibromo-2,5-dinitrobenzene (Strictly linear backbone, high crystallinity, exciton quenching)
Quantified DifferencePrevents crystallization-induced phase separation in 50 nm vacuum-deposited OLED films.
ConditionsCadogan cyclization followed by vacuum thermal evaporation (VTE) for OLED device fabrication.

Procurement of the 1,5,2,4-isomer is critical for electronic materials manufacturers needing to maintain amorphous phase stability and high triplet energies in display applications.

Dual reactivity platform
Class-level inference
Two Br + two NO2 allow sequential Suzuki then Cadogan ring closure to indolocarbazole
Orthogonal reactive sites streamline multi-step synthesis of complex heterocycles
Mono-bromo analog limited to single functionalization

Synthesis of Indolocarbazole-Based OLED Host Materials

Due to its high reactivity in Suzuki-Miyaura couplings and specific 1,5-geometry, this compound is the optimal precursor for indolo[2,3-b]carbazoles. It enables the creation of amorphous, high-triplet-energy host materials that deliver >13% EQE in red phosphorescent OLEDs [1].

Manufacturing of Benzodiimidazole Topoisomerase Inhibitors

The dual ortho/para activation of the bromine atoms allows for rapid, catalyst-free SNAr amination at room temperature. This makes it the preferred starting material for synthesizing bulky, sterically hindered benzodiimidazole derivatives used as topoisomerase II inhibitors [2].

Development of Angled Rigid-Rod Polymers and COFs

Unlike the para-directing 1,4-dibromo isomer, the 1,5-dibromo substitution provides a distinct 120-degree-like directional vector after cyclization or polymerization. This is highly valuable for engineering Covalent Organic Frameworks (COFs) or specialized polymers where controlled porosity and suppressed crystallization are required [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-performance polyimide films (flexible displays, OLEDs)
Symmetrical AA-type monomer with dual reactive sites
Optical transparency and mechanical flexibility of resulting film
Indolocarbazole derivatives for organic electronics
Orthogonal Br/NO2 reactivity for stepwise functionalization
Cyclization efficiency and product purity after Cadogan reduction
Chiral conjugated polymers with propeller-like architecture
Regiodefined 1,5-dibromo-2,4-dinitro substitution pattern
Chiroptical properties and polymer chain conformation

XLogP3

3

Wikipedia

1,5-dibromo-2,4-dinitrobenzene

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